
(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine is a chiral oxazolidine derivative This compound is characterized by the presence of an anthryl group, a methyl group, and a benzyloxazolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.
Introduction of the Anthryl Group: The anthryl group can be introduced via a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Benzylation: The benzyloxazolidine moiety can be introduced through a benzylation reaction using benzyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthryl derivatives.
Substitution: Formation of substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthryl group.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine involves its interaction with specific molecular targets. The anthryl group can intercalate into DNA, while the oxazolidine ring can interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-2-(9-Anthryl)-3-methyl-4-phenyl-oxazolidine
- (2S,4S)-2-(9-Anthryl)-3-methyl-4-methyloxazolidine
- (2S,4S)-2-(9-Anthryl)-3-methyl-4-ethyloxazolidine
Uniqueness
(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine is unique due to the presence of the benzyloxazolidine moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials.
Propiedades
Número CAS |
917599-26-9 |
|---|---|
Fórmula molecular |
C25H23NO |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
(2S,4S)-2-anthracen-9-yl-4-benzyl-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C25H23NO/c1-26-21(15-18-9-3-2-4-10-18)17-27-25(26)24-22-13-7-5-11-19(22)16-20-12-6-8-14-23(20)24/h2-14,16,21,25H,15,17H2,1H3/t21-,25-/m0/s1 |
Clave InChI |
YUCGDSWHTSHFKO-OFVILXPXSA-N |
SMILES isomérico |
CN1[C@H](CO[C@H]1C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
SMILES canónico |
CN1C(COC1C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B12623973.png)
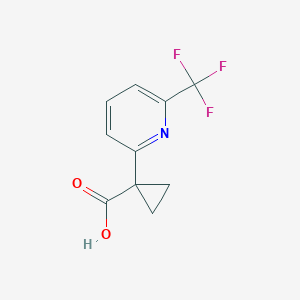
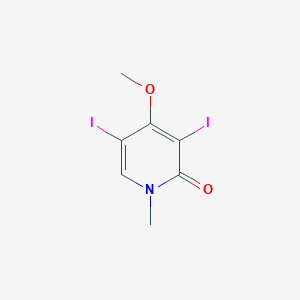


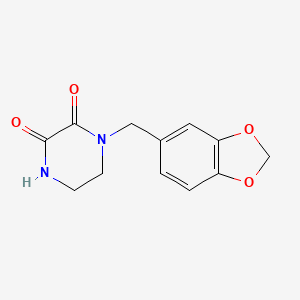
![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
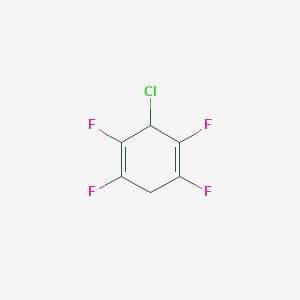
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
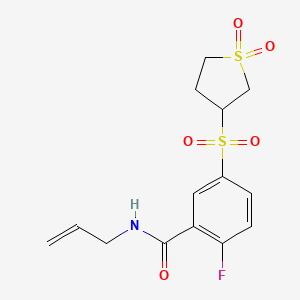
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
